molecular formula C16H16N4OS B4439742 2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol

2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol

Cat. No.: B4439742
M. Wt: 312.4 g/mol
InChI Key: UUTXLFVSKNROPK-UHFFFAOYSA-N
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Description

2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol typically involves the reaction of 3-(benzylsulfanyl)-5-(pyridin-3-yl)-1,2,4-triazole-4-amine with 2-hydroxybenzaldehyde in ethanol. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired compound. The precipitate is then filtered, washed with cold ethanol, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol is not fully understood. triazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl and pyridinyl groups may enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylsulfanyl)-5-(pyridin-3-yl)-1,2,4-triazole-4-amine
  • 2-(3-Propylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol

Uniqueness

2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol is unique due to the presence of both benzylsulfanyl and ethanol groups, which may confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-(3-benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-10-9-20-15(14-7-4-8-17-11-14)18-19-16(20)22-12-13-5-2-1-3-6-13/h1-8,11,21H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTXLFVSKNROPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol
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2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol
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2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol
Reactant of Route 4
2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol
Reactant of Route 5
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2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol
Reactant of Route 6
2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol

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